Product packaging for 1-Oxaspiro[3.3]heptan-6-amine(Cat. No.:CAS No. 2919954-57-5)

1-Oxaspiro[3.3]heptan-6-amine

Cat. No.: B13462577
CAS No.: 2919954-57-5
M. Wt: 113.16 g/mol
InChI Key: JNABLKYNVDCEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxaspiro[3.3]heptan-6-amine is a spirocyclic amine compound valued in medicinal chemistry and chemical biology for its constrained, three-dimensional structure. This scaffold serves as a key synthetic intermediate, particularly in the design and synthesis of novel ionizable lipids for Lipid Nanoparticles (LNPs) . LNPs are the foremost non-viral delivery platform for messenger RNA (mRNA) therapeutics and vaccines. In this context, the 1-oxaspiro[3.3]heptane head group derived from this amine is utilized to create ionizable lipids with a secondary amine, which is a less explored but promising alternative to conventional tertiary amine-based lipids . Research indicates that this compact, conformationally constrained spirocyclic oxetane substructure contributes critical polarity, size, and electron-withdrawing properties. These characteristics are essential for promoting the necessary amine ionization and influencing lipid packing behavior within the LNP, which collectively facilitate efficient encapsulation and intracellular delivery of nucleic acids . The exploration of this specific head group is part of a rational design strategy to discover next-generation delivery systems with improved efficacy and potential for unique tissue tropism. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B13462577 1-Oxaspiro[3.3]heptan-6-amine CAS No. 2919954-57-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2919954-57-5

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-oxaspiro[3.3]heptan-6-amine

InChI

InChI=1S/C6H11NO/c7-5-3-6(4-5)1-2-8-6/h5H,1-4,7H2

InChI Key

JNABLKYNVDCEJC-UHFFFAOYSA-N

Canonical SMILES

C1COC12CC(C2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Analysis of 1 Oxaspiro 3.3 Heptan 6 Amine Derivatives

Conformational Analysis of the Spiro[3.3]heptane Ring System

The spiro[3.3]heptane framework, which forms the core of 1-oxaspiro[3.3]heptan-6-amine, consists of two cyclobutane (B1203170) rings fused at a central quaternary carbon. This arrangement forces the planes of the two rings to be nearly orthogonal to each other. rsc.org Unlike the flexible chair and boat conformations of cyclohexane (B81311), the spiro[3.3]heptane system has very limited conformational freedom. researchgate.net This inherent rigidity makes it an attractive scaffold in medicinal chemistry, where it is often used as a conformationally restricted bioisostere for cyclohexane or piperidine (B6355638) rings. researchgate.netnih.gov

The value of the spiro[3.3]heptane scaffold lies in its ability to present substituents in well-defined spatial vectors. This predictable orientation is a significant advantage in drug design, as it allows for precise positioning of functional groups to optimize interactions with biological targets. researchgate.net For instance, structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as surrogates for cis-1,4-disubstituted cyclohexanes or trans-1,3-disubstituted cyclohexanes, depending on their stereochemistry. researchgate.netacs.org

Table 1: Comparison of Conformational Features

FeatureSpiro[3.3]heptane SystemCyclohexane System
FlexibilityHighly rigid, limited conformationsFlexible (chair, boat, twist-boat conformations)
Substituent OrientationPredictable, well-defined exit vectorsAxial and equatorial positions, subject to ring flipping
Core StructureTwo fused four-membered ringsSingle six-membered ring
Use in DesignConformationally restricted bioisostereCommon scaffold, but flexibility can be a challenge

Stereochemical Assignment and Chirality in Spirocyclic Amines

The structure of this compound possesses multiple elements of chirality. The carbon atom at the 6-position, which is bonded to the amine group, is a stereocenter. Furthermore, the central spiro carbon atom can be a source of chirality depending on the substitution pattern of the rings. The combination of these chiral centers means that the molecule can exist as multiple stereoisomers (enantiomers and diastereomers).

The synthesis and separation of individual stereoisomers are critical, as different isomers can have vastly different biological activities. A variety of synthetic strategies have been developed for the stereocontrolled synthesis of functionalized spiro[3.3]heptane derivatives. nih.gov One common approach involves the use of a chiral auxiliary in reactions such as the Strecker synthesis to produce amino acid derivatives with high diastereoselectivity. nih.govresearchgate.net Subsequent chromatographic separation allows for the isolation of pure stereoisomers. nih.gov The absolute configuration of these isolated isomers is then typically confirmed by advanced analytical methods.

For example, in the synthesis of related spiro[3.3]heptane-based glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was employed. nih.gov While the reaction showed low to moderate diastereoselectivity, it enabled the successful separation and isolation of all stereoisomers, whose absolute configurations were then unambiguously determined. nih.gov This highlights the importance of robust purification and analytical techniques in the study of spirocyclic amines.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Derivatives)

While spectroscopic methods like NMR and mass spectrometry are essential for determining the connectivity of atoms in a molecule, X-ray crystallography provides definitive proof of its three-dimensional structure and absolute stereochemistry. nih.gov For complex spirocyclic systems like derivatives of this compound, single-crystal X-ray diffraction is the gold standard for structural elucidation. researchgate.net

Numerous studies on related spiro[3.3]heptane scaffolds have utilized X-ray crystallography to confirm the molecular structure and the relative and absolute configuration of chiral centers. researchgate.netnih.gov The crystal structure provides precise data on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for validating computational models and understanding structure-activity relationships. nih.gov

For instance, X-ray diffraction studies of various 1,6-disubstituted spiro[3.3]heptane derivatives have confirmed their structural similarity to cyclohexane derivatives, supporting their use as bioisosteres. researchgate.net These analyses provide concrete evidence of the spatial arrangement of functional groups, which is crucial for designing molecules that can effectively bind to specific biological targets. nih.gov

Table 2: Representative Crystallographic Data for a Spiro[3.3]heptane Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP21/cDefines the symmetry elements within the crystal.
Unit Cell Dimensionsa, b, c (Å); β (°)Provides the size and shape of the repeating unit in the crystal.
Resolution (Å)~0.8Indicates the level of detail obtained in the electron density map.

Note: The data presented are representative for a functionalized spiro[3.3]heptane system and serve as an example of typical parameters obtained from an X-ray diffraction experiment.

Reactivity and Mechanistic Investigations of 1 Oxaspiro 3.3 Heptan 6 Amine

Reaction Pathways of the Spirocyclic Oxetane (B1205548) Moiety

The oxetane ring in 1-oxaspiro[3.3]heptan-6-amine is a key determinant of its chemical behavior. While generally more stable than a three-membered epoxide ring, the four-membered ether is still subject to specific reaction pathways, most notably photochemical cleavage.

One of the principal reaction pathways for spirocyclic oxetanes is a photochemical [2+2] cycloreversion, also known as a retro-Paternò–Büchi reaction. acs.orgbohrium.comresearchgate.net This process involves the cleavage of the oxetane ring to yield a carbonyl compound and an olefin. Mechanistic studies on analogous spirocyclic oxetanes have revealed that the course of this reaction is highly dependent on the electronic state of the molecule. acs.orgresearchgate.net

Two distinct cleavage pathways are possible:

C–O Bond Scission : In the absence of a photosensitizer, direct irradiation typically populates the first excited singlet state (S1). From this state, the reaction proceeds primarily through the cleavage of a carbon-oxygen bond. acs.orgbohrium.comresearchgate.net

C–C Bond Scission : When a sensitizer (B1316253) is used, intersystem crossing populates the first excited triplet state (T1). The reaction from the triplet state favors an initial carbon-carbon bond scission at the spirocyclic center. acs.orgbohrium.com

These divergent pathways highlight the ability to control the fragmentation of the oxetane moiety by selecting the appropriate photochemical conditions.

Chemical Transformations of the Amine Functional Group

The primary amine at the C-6 position provides a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. Its reactivity can be broadly categorized into nucleophilic and electrophilic transformations.

Nucleophilic Reactivity of the Amine

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in reactions with a variety of electrophiles. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Nucleophilic substitution reactions with alkyl halides, although this can sometimes lead to over-alkylation.

Reductive Amination: Reaction with ketones or aldehydes in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield secondary or tertiary amines. youtube.com

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives.

These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of the parent molecule. The synthesis of related amino acids from azaspiro[3.3]heptane scaffolds underscores the utility of the amine group as a synthetic anchor. enamine.net

Electrophilic Transformations and Derivatization

While the amine is inherently nucleophilic, it can be transformed into an electrophilic species or derivatized to modulate its reactivity. The most common derivatization involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which converts the amine into a carbamate. This transformation temporarily masks the nucleophilicity of the amine, allowing other parts of the molecule to be modified selectively. The Boc group can be subsequently removed under acidic conditions to regenerate the primary amine.

Further transformations could involve converting the amine into a leaving group after diazotization, though this is less common in the context of complex building blocks. The primary utility lies in derivatization to build more complex molecular architectures. researchgate.net

Ring-Opening Reactions and Strain Release in the Oxaspiro[3.3]heptane Core

The spiro[3.3]heptane framework is characterized by significant ring strain, estimated to be around 26 kcal/mol for each cyclobutane-like ring. nih.gov This inherent strain is a powerful thermodynamic driving force for reactions that lead to the opening of one or both of the four-membered rings. nih.govresearchgate.net

Ring-opening can be initiated under various conditions:

Acid-Catalyzed Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring toward nucleophilic attack. researchgate.netmagtech.com.cnyoutube.com The regioselectivity of the attack (at the spiro carbon vs. the methylene (B1212753) carbon) is dictated by a combination of steric and electronic factors, often favoring cleavage at the more substituted carbon due to the stabilization of a partial positive charge in the transition state. khanacademy.orgyoutube.com

Nucleophilic Opening: Strong nucleophiles can attack one of the electrophilic carbons of the oxetane ring, leading to cleavage. magtech.com.cn These reactions typically occur via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.netmagtech.com.cn

Reductive Cleavage: The use of reducing agents can also facilitate the opening of the strained oxetane ring.

These ring-opening reactions provide a synthetic route to densely functionalized cyclobutane (B1203170) derivatives, where the substituents are arranged with well-defined stereochemistry. The relief of ring strain makes these transformations thermodynamically favorable. nih.gov

Mechanistic Studies of Key Synthetic Steps

The reactivity of this compound is underpinned by complex reaction mechanisms that have been elucidated through a combination of experimental and computational studies on related systems.

A prime example is the mechanistic investigation of the photochemical cleavage of spirocyclic oxetanes. acs.orgbohrium.comresearchgate.net Time-resolved spectroscopy and quantum chemical calculations have been employed to map the potential energy surfaces of the excited singlet (S1) and triplet (T1) states. These studies confirmed that the S1 state decays via a C-O bond cleavage pathway, while the T1 state proceeds through a lower-energy C-C bond scission. acs.org The difference is attributed to the distinct electronic configurations and geometries of the singlet and triplet excited states.

For acid-catalyzed ring-opening reactions, kinetic and structural studies on similar epoxide systems have shown that the mechanism can involve cooperative activation where a catalyst activates both the ring and the incoming nucleophile. units.it In the case of oxetanes, the mechanism can have characteristics of both SN1 and SN2 reactions. The protonated oxetane may exist in a continuum of states between a fully formed oxonium ion and a species with significant carbocationic character at the more substituted carbon, which dictates the regiochemical outcome of the nucleophilic attack. khanacademy.orgyoutube.com

The table below summarizes the key reactive sites and the typical transformations they undergo.

Reactive SiteReaction TypeReagents/ConditionsResulting Functional Group
Oxetane Ring Photochemical CycloreversionUV light (direct or with sensitizer)Carbonyl and Olefin
Oxetane Ring Acid-Catalyzed Ring OpeningH⁺, Lewis Acids, Nucleophile (e.g., H₂O, ROH)1,3-Diol derivatives
Amine Group AcylationAcyl Halides, AnhydridesAmide
Amine Group SulfonylationSulfonyl ChloridesSulfonamide
Amine Group Reductive AminationKetone/Aldehyde, NaBH₃CNSecondary/Tertiary Amine
Amine Group Boc-ProtectionBoc₂OCarbamate

Theoretical and Computational Chemistry of 1 Oxaspiro 3.3 Heptan 6 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the detailed molecular and electronic structure of 1-Oxaspiro[3.3]heptan-6-amine. These ab initio methods allow for the optimization of the molecule's geometry to its lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

For the 1-Oxaspiro[3.3]heptane core, calculations reveal significant deviations from ideal tetrahedral (109.5°) and ether (approx. 110°) bond angles, a direct consequence of the strained four-membered rings. acs.org The endocyclic angles within the oxetane (B1205548) and cyclobutane (B1203170) rings are compressed to around 90°, leading to substantial angle strain. acs.org The C-O bond lengths in the oxetane ring are calculated to be approximately 1.46 Å, while C-C bond lengths are around 1.53 Å. acs.org

Electronic structure analysis focuses on the distribution of electrons within the molecule, which governs its reactivity. The lone pairs on the oxygen and nitrogen atoms are of particular importance. The oxygen atom's lone pairs are more exposed due to the strained C-O-C bond angle, enhancing its ability to act as a hydrogen-bond acceptor or Lewis base. acs.org The nitrogen atom of the amine group serves as the primary center of nucleophilicity.

Key electronic parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the nitrogen atom of the amine group, indicating its role as the primary electron donor in reactions. The LUMO is generally distributed across the σ*-antibonding orbitals of the strained ring system. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Molecular and Electronic Properties of this compound

ParameterDescriptionTypical Calculated Value/Observation
C-O-C Angle (Oxetane)Bond angle within the ether functional group.~90.2° acs.org
C-C-C Angle (Cyclobutane)Endocyclic bond angle in the carbocyclic ring.~88° - 92°
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Primarily localized on the N atom.-
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital. Primarily associated with ring σ* orbitals.-
HOMO-LUMO GapEnergy difference indicating chemical reactivity.-
Mulliken Charge on NPartial charge on the nitrogen atom, indicating its nucleophilicity.Negative
Mulliken Charge on OPartial charge on the oxygen atom, indicating its Lewis basicity.Negative

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are essential for predicting the reactivity of this compound and mapping potential reaction pathways. ijrpr.com The molecule possesses two primary reactive sites: the nucleophilic amine group and the strained oxetane ring.

Oxetane Ring-Opening: The inherent strain of the oxetane ring makes it susceptible to ring-opening reactions, typically under acidic or Lewis acidic conditions. beilstein-journals.orgmagtech.com.cn Computational studies can elucidate the mechanism of this process. researchgate.net For instance, in an acid-catalyzed ring-opening, calculations would model the initial protonation of the oxetane oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. These models can predict the regioselectivity of the attack (i.e., which carbon is preferentially attacked), which is governed by both steric and electronic factors. magtech.com.cn The calculation of the energy profiles for competing pathways allows for the prediction of the major reaction product.

Conformational Landscape Exploration and Energy Calculations

The spiro[3.3]heptane framework is known for its conformational rigidity compared to more flexible systems like cyclohexane (B81311). researchgate.netresearchgate.net However, subtle conformational isomerism still exists, primarily related to the puckering of the two four-membered rings. Computational chemistry is used to explore this conformational landscape. acs.org

The cyclobutane and oxetane rings are not perfectly planar and can adopt puckered conformations to relieve some torsional strain. acs.org For the spiro[3.3]heptane system, computational studies have identified distinct puckered geometric conformations. acs.org The amine substituent at the C6 position can exist in pseudo-axial or pseudo-equatorial orientations relative to the puckered cyclobutane ring.

Table 2: Relative Energies of Hypothetical Conformers

ConformerDescriptionRelative Energy (kcal/mol)
ARing 1 Puckered Up, Ring 2 Puckered Up, Amine Pseudo-Equatorial0.00 (Global Minimum)
BRing 1 Puckered Up, Ring 2 Puckered Up, Amine Pseudo-Axial+0.8
CRing 1 Puckered Up, Ring 2 Puckered Down, Amine Pseudo-Equatorial+1.5
DRing 1 Puckered Up, Ring 2 Puckered Down, Amine Pseudo-Axial+2.4

Note: The values in this table are illustrative examples of what a conformational analysis would yield.

Strain Analysis of the Spiro[3.3]heptane System

The defining characteristic of the spiro[3.3]heptane system is its significant ring strain. mdpi.com This strain is a combination of angle strain (from compressed bond angles) and torsional strain (from eclipsing interactions of hydrogen atoms on adjacent carbons). The total strain energy of the parent spiro[3.3]heptane is computationally estimated to be approximately 51.0 kcal/mol, which is close to double the strain energy of a single cyclobutane ring (approx. 26.8 kcal/mol). mdpi.com

Molecular Dynamics Simulations (if applicable for reactivity)

While specific molecular dynamics (MD) simulations for the reactivity of this compound are not extensively documented in the surveyed literature, this computational technique offers powerful insights into the dynamic behavior of molecules in solution. Ab initio molecular dynamics (AIMD), which combines molecular dynamics with quantum mechanical calculations for forces, is particularly well-suited for studying chemical reactions. mdpi.comrsc.org

An AIMD simulation could be employed to model the behavior of this compound in an aqueous environment. researchgate.net Such a simulation would track the movements of all atoms over time, revealing crucial information about the solvation shell around the amine and oxetane groups. It can show the dynamic formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which is a critical precursor to many chemical reactions in solution. mdpi.com

For studying reactivity, AIMD combined with enhanced sampling techniques (like metadynamics) can simulate rare events such as chemical reactions. rsc.orgresearchgate.net For example, a simulation could model the proton transfer from a hydronium ion to the oxetane oxygen, the subsequent approach of a nucleophile, and the bond-breaking and bond-forming events of the ring-opening process in real-time. These simulations provide a detailed, atomistic movie of the reaction mechanism that complements the static picture provided by potential energy surface calculations. mdpi.com

Applications of 1 Oxaspiro 3.3 Heptan 6 Amine As a Synthetic Building Block

Role as a Privileged Scaffold in Organic Synthesis

The 1-oxaspiro[3.3]heptane framework, a key feature of 1-Oxaspiro[3.3]heptan-6-amine, is increasingly recognized as a privileged scaffold in organic synthesis. This designation stems from its inherent three-dimensional character, which allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry. The conformational rigidity of the spiro[3.3]heptane motif provides a predictable orientation of substituents, which can be advantageous for designing molecules with high target selectivity.

This class of compounds, particularly heteroatom-containing spiro[3.3]heptanes, has garnered significant attention as bioisosteres for more common carbocyclic and heterocyclic rings. For instance, the 2-oxa-6-azaspiro[3.3]heptane core can serve as a non-classical bioisostere for piperazine, a ubiquitous fragment in bioactive molecules. This bioisosteric replacement can lead to significant improvements in physicochemical properties, such as metabolic stability and target selectivity, while maintaining or enhancing biological activity.

The spiro[3.3]heptane scaffold itself has been successfully employed as a saturated, non-collinear bioisostere for the phenyl ring in several FDA-approved drugs. This demonstrates the potential of this structural motif to impart favorable drug-like properties. The incorporation of an oxetane (B1205548) ring, as seen in this compound, can further modulate properties such as aqueous solubility and lipophilicity.

The strategic placement of the amine functionality in this compound provides a convenient handle for further synthetic elaboration, allowing for its incorporation into a wide array of molecular architectures. The development of scalable synthetic routes to functionalized 1-oxaspiro[3.3]heptanes has made these valuable building blocks more accessible for use in drug discovery programs.

Scaffold Diversification and Library Synthesis

The bifunctional nature of this compound, with its reactive amine group and the potential for oxetane ring-opening, makes it an ideal starting point for scaffold diversification and the synthesis of compound libraries. The primary amine serves as a versatile anchor point for a multitude of chemical transformations, including amidation, alkylation, arylation, and reductive amination, enabling the rapid generation of diverse analogs.

The utility of spiro[3.3]heptane derivatives in library synthesis is well-documented, with methodologies developed for the creation of vast libraries of mono- and di-functionalized building blocks. These libraries are crucial for high-throughput screening campaigns aimed at identifying novel hit compounds. Furthermore, computational tools have been employed to generate virtual compound libraries based on the spiro[3.3]heptane scaffold, which can guide the selection of compounds for synthesis and testing.

A particularly noteworthy application of these scaffolds is in the construction of DNA-encoded libraries (DELs). The unique three-dimensional shape of spiro[3.3]heptane derivatives is highly desirable for enriching the structural diversity of DELs. The synthesis of 2-oxa-1-azaspiro[bicyclo[3.2.0]]heptanes on-DNA has been demonstrated, providing access to an unexplored library of azaspiro compounds with potential for further functionalization. This highlights the compatibility of the spirocyclic core with the conditions required for DEL synthesis.

The ability to introduce multiple "exit vectors" for diversification is a key advantage of the azaspiro[3.3]heptane framework. Expedient synthetic routes have been developed to access versatile azaspiro[3.3]heptanes carrying multiple points for further chemical modification, underscoring their significance in the design and synthesis of compound libraries for drug discovery.

Below is a table showcasing examples of diversification reactions that can be applied to the amine group of this compound for library synthesis:

Reaction TypeReagent/CatalystProduct Functional Group
AcylationAcyl chloride, baseAmide
SulfonylationSulfonyl chloride, baseSulfonamide
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine
ArylationAryl halide, Pd catalystArylamine
AlkylationAlkyl halide, baseSecondary/Tertiary Amine

Utilization in the Construction of Complex Molecular Architectures

The this compound building block serves as a valuable component in the synthesis of more complex and intricate molecular architectures. Its rigid spirocyclic core can be used to impart specific conformational constraints within a larger molecule, which can be crucial for achieving high binding affinity and selectivity for a biological target.

The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, which can be considered analogs of this compound, has been reported. These derivatives, containing diverse functional groups, are designed for versatile incorporation into bioactive compounds. For instance, replacing the piperidine (B6355638) fragment in the local anesthetic drug Bupivacaine with a spirocyclic amino acid analog resulted in a molecule with enhanced activity. This demonstrates the potential of these building blocks to create novel and improved therapeutic agents.

The spiro[3.3]heptane scaffold has also been incorporated into analogs of the anticancer drugs Vorinostat and Sonidegib, where it replaces a phenyl ring. These saturated, patent-free analogs have shown high potency in biological assays, highlighting the utility of this scaffold in generating novel intellectual property in the pharmaceutical industry.

Furthermore, the synthesis of spiro[3.3]heptane-derived amino acids as conformationally restricted analogs of natural amino acids like ornithine and GABA has been achieved. These constrained amino acids are valuable tools in chemical biology and drug design for probing receptor binding sites and for the synthesis of peptidomimetics with defined secondary structures. The ability to construct these complex amino acid analogs underscores the synthetic versatility of the spiro[3.3]heptane core.

Applications in Materials Science

While the primary application of this compound and its derivatives is in the field of medicinal chemistry, the inherent reactivity of its constituent rings suggests potential, though currently underexplored, applications in materials science. The oxetane ring, in particular, is known to undergo ring-opening polymerization.

Oxetanes can be polymerized through cationic ring-opening polymerization to yield polyethers. This process is driven by the release of ring strain. In principle, a bifunctional monomer like this compound could be used to create cross-linked polymers or to introduce specific functionalities into a polymer backbone. The amine group could serve as an additional reactive site for polymerization or for post-polymerization modification.

However, a review of the current scientific literature does not reveal specific examples of this compound being utilized in the synthesis of polymers or other materials. The focus of research on this and related spiro[3.3]heptane derivatives has been overwhelmingly directed towards their application as building blocks for bioactive molecules. The potential for these unique spirocyclic structures in materials science remains an area open for future investigation.

Conclusion and Outlook in 1 Oxaspiro 3.3 Heptan 6 Amine Research

Summary of Key Achievements and Methodological Advances

While dedicated research on 1-Oxaspiro[3.3]heptan-6-amine is nascent, significant progress in the synthesis of related spiro[3.3]heptane and oxetane-containing molecules has laid a foundation for its future exploration. Methodological advances in the construction of the spiro[3.3]heptane core have been a key achievement. These strategies often involve multi-step sequences and the use of specialized reagents to construct the strained four-membered rings.

Key achievements in the broader field that are applicable to the synthesis of this compound include:

Development of synthetic routes to functionalized spiro[3.3]heptanes: Researchers have successfully developed methods to synthesize various functionalized spiro[3.3]heptane derivatives. These routes provide a toolbox of chemical reactions that can be adapted for the synthesis of the target molecule.

Synthesis of related oxaspirocycles: The synthesis of analogous structures like 2-oxa-6-azaspiro[3.3]heptane has been reported, offering valuable insights into the formation of the oxetane (B1205548) ring within a spirocyclic system.

These achievements have been made possible through the application of modern synthetic methodologies, including:

Methodological AdvanceDescriptionPotential Application to this compound
Ring-closing metathesis A powerful reaction for the formation of cyclic compounds.Could be employed to form one of the four-membered rings.
Paternò–Büchi reaction A photochemical [2+2] cycloaddition for the synthesis of oxetanes. rsc.orgA potential key step in the formation of the oxetane ring.
Strain-relocating rearrangements Reactions that leverage the ring strain of small rings to drive the formation of more complex structures.Could be utilized in the construction of the spirocyclic core.

These methodological advances are crucial for enabling the synthesis and further investigation of novel spirocyclic amines like this compound.

Challenges and Opportunities in Spirocyclic Amine Chemistry

The synthesis and application of spirocyclic amines are not without their difficulties. The inherent ring strain of the small, four-membered rings in the spiro[3.3]heptane system presents a significant synthetic challenge. researchgate.netnih.gov The construction of the spirocenter, particularly with control over stereochemistry, is another major hurdle.

Despite these challenges, the unique structural features of spirocyclic amines offer numerous opportunities:

Exploration of new chemical space: The rigid, three-dimensional nature of spirocycles allows for the exploration of novel molecular geometries that are not accessible with more traditional, planar scaffolds. chemrxiv.org

Improved drug-like properties: The incorporation of a spirocyclic motif can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are crucial for the development of effective drug candidates.

Development of novel bioisosteres: Spirocyclic structures can act as bioisosteres for more common functional groups, offering a way to modulate the pharmacological profile of a molecule. researchgate.net

The table below summarizes the key challenges and opportunities:

AspectChallengesOpportunities
Synthesis Ring strain, stereocontrol at the spirocenter.Access to novel and diverse molecular scaffolds.
Properties Potential for instability of the strained rings. nih.govImproved physicochemical and pharmacological properties.
Applications Limited commercial availability of starting materials.Development of new drugs and chemical probes.

Overcoming the synthetic challenges associated with spirocyclic amines will unlock their full potential in medicinal chemistry and materials science.

Future Research Directions for this compound

The unique structure of this compound makes it a compelling target for future research. The following areas are particularly promising for advancing our understanding and application of this novel compound.

Development of Novel Stereoselective Synthetic Routes

A primary focus for future research will be the development of efficient and stereoselective synthetic routes to this compound. This will require the exploration of new synthetic strategies and the optimization of existing methods. Key goals in this area include:

Asymmetric synthesis: The development of methods to control the stereochemistry at the spirocenter and any other stereocenters in the molecule is crucial for understanding its biological activity.

Scalable syntheses: For the compound to be useful in drug discovery and other applications, it will be necessary to develop synthetic routes that are amenable to large-scale production.

Exploration of New Reactivity Modes

Once efficient synthetic routes are established, the next step will be to explore the reactivity of this compound. This will involve investigating how the strained ring system and the presence of the amine and ether functional groups influence its chemical behavior. Areas of interest include:

Functionalization of the amine group: The amine group provides a handle for the introduction of a wide variety of substituents, allowing for the synthesis of a library of derivatives for biological screening.

Ring-opening reactions: Understanding the conditions under which the oxetane or cyclobutane (B1203170) rings open will be important for assessing the stability of the scaffold and for potentially accessing new molecular architectures. nih.gov

Advanced Computational Modeling for Rational Design

Computational modeling will play a vital role in guiding the future research of this compound. Theoretical calculations can provide valuable insights into the molecule's structure, properties, and reactivity. Specific applications of computational modeling include:

Conformational analysis: Predicting the preferred three-dimensional shape of the molecule will be essential for understanding its interactions with biological targets.

Prediction of physicochemical properties: Computational methods can be used to estimate properties such as solubility, lipophilicity, and metabolic stability, which can help to guide the design of new analogs with improved drug-like properties.

Modeling of reactivity: Theoretical calculations can be used to study the mechanisms of chemical reactions, which can aid in the development of new synthetic methods and the prediction of the molecule's stability.

The combination of these future research directions will be essential for unlocking the full potential of this compound as a valuable building block in medicinal chemistry and beyond.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Oxaspiro[3.3]heptan-6-amine, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of this compound typically involves cyclization reactions. A nine-step procedure using 2,2-bis(bromomethyl)-1,3-propanediol as a starting material has been reported, with key steps including bromination, cyclization, and amine protection/deprotection . For reproducibility, strict control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography (silica gel, eluent gradients) is essential. Structural validation by 1H^1H-NMR and LC-MS is recommended to confirm spirocyclic integrity .

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

  • Answer : Stability studies indicate that the hydrochloride salt form (CAS 1523618-04-3) requires storage at 2–8°C under an inert atmosphere to prevent degradation . Methodologically, accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) combined with HPLC purity analysis can assess degradation pathways. Comparative FT-IR before and after storage helps identify structural changes, particularly in the amine and oxetane moieties .

Q. What spectroscopic techniques are most effective for confirming the spirocyclic structure of this compound?

  • Answer : Key techniques include:

  • 1H^1H-NMR : Distinct splitting patterns for protons on the spiro carbon (e.g., δ 3.2–3.8 ppm for oxetane protons).
  • X-ray crystallography : Resolves bond angles and confirms spirocyclic geometry (e.g., C-O-C bond angles ~100–110°) .
  • HRMS : Validates molecular formula (e.g., C6_6H11_{11}NO for the free base) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For example, the amine group’s nucleophilicity is reduced due to steric hindrance from the spirocyclic framework, favoring reactions at the oxetane oxygen. Solvent effects (e.g., DMSO vs. THF) should be incorporated into simulations to improve accuracy .

Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs (e.g., 2-azaspiro[3.3]heptan-6-amine)?

  • Answer : Comparative studies using isothermal titration calorimetry (ITC) can quantify binding affinity differences to target proteins (e.g., GPCRs). For example, replacing oxygen with nitrogen in the spiro ring increases basicity, altering receptor interactions. Dose-response assays (IC50_{50}) in cellular models (e.g., HEK293 cells) should be replicated under standardized conditions to minimize variability .

Q. What methodological optimizations improve the enantiomeric purity of this compound during asymmetric synthesis?

  • Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation (e.g., Ru-BINAP catalysts) enhance enantioselectivity. Analytical chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase) is critical for assessing enantiomeric excess (ee > 98%). Dynamic kinetic resolution (DKR) during cyclization steps can further suppress racemization .

Key Considerations for Researchers

  • Contradictory Data : Discrepancies in storage stability (e.g., free base vs. salt forms) highlight the need for pre-experiment validation of compound integrity.
  • Methodological Rigor : Replicate synthetic protocols with attention to solvent drying, inert atmospheres, and stoichiometric ratios to ensure consistency .
  • Advanced Applications : Explore the compound’s utility as a rigid scaffold in peptidomimetics or enzyme inhibitors, leveraging its conformational restraint for target selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.